3-Bromo-4-difluoromethoxy-5-methylpyridine

Lipophilicity Pharmacokinetics Medicinal Chemistry

3-Bromo-4-difluoromethoxy-5-methylpyridine (CAS 1805592-19-1) offers orthogonal bromo and difluoromethoxy handles for precise, stepwise functionalization. Unlike its positional isomer (CAS 1805526-46-8), this regioisomer provides distinct cross-coupling reactivity essential for CNS lead optimization. The -OCF₂H group enhances metabolic stability and modulates lipophilicity—critical for brain penetration. Insist on CAS 1805592-19-1 to ensure reproducible Suzuki-Miyaura couplings and valid SAR studies. Ideal for medicinal chemistry, agrochemical discovery, and chemical biology probe synthesis.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
CAS No. 1805592-19-1
Cat. No. B1409774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-difluoromethoxy-5-methylpyridine
CAS1805592-19-1
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1OC(F)F)Br
InChIInChI=1S/C7H6BrF2NO/c1-4-2-11-3-5(8)6(4)12-7(9)10/h2-3,7H,1H3
InChIKeyXHDNWFAWCKFHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-difluoromethoxy-5-methylpyridine (CAS 1805592-19-1): A Strategic Halogenated Building Block for Advanced Synthesis


3-Bromo-4-difluoromethoxy-5-methylpyridine (CAS 1805592-19-1) is a polysubstituted pyridine derivative with a molecular formula of C₇H₆BrF₂NO and a molecular weight of 238.03 g/mol . It features a pyridine core bearing a bromine atom at the 3-position, a difluoromethoxy (-OCF₂H) group at the 4-position, and a methyl group at the 5-position . This compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly valued for its orthogonal reactive handles and the unique physicochemical properties imparted by its fluorinated substituent .

3-Bromo-4-difluoromethoxy-5-methylpyridine: Why Positional Isomers and Non-Fluorinated Analogs Cannot Be Directly Substituted


Procurement decisions for substituted pyridines cannot be based on simple structural similarity. Positional isomers, such as 3-bromo-5-difluoromethoxy-4-methylpyridine (CAS 1805526-46-8) , exhibit different regiochemical reactivity and steric environments, which can dramatically alter cross-coupling outcomes and biological target interactions. Furthermore, replacing the difluoromethoxy group with a non-fluorinated methoxy analog sacrifices the enhanced metabolic stability and modulated lipophilicity that are critical for lead optimization in drug discovery programs [1]. Direct substitution without experimental validation of these property differences can lead to failed reactions, irreproducible results, or suboptimal pharmacokinetic profiles in downstream applications.

Quantitative Differentiation Guide for 3-Bromo-4-difluoromethoxy-5-methylpyridine: Evidence for Scientific Selection


Enhanced Lipophilicity (clogP) via Difluoromethoxy Substitution vs. Non-Fluorinated Analogs

The difluoromethoxy (-OCF₂H) group is a well-established bioisostere that increases molecular lipophilicity compared to a standard methoxy (-OCH₃) group, while maintaining or improving metabolic stability [1]. This property is crucial for optimizing membrane permeability and oral bioavailability in drug candidates. While experimental LogP data for this specific compound is not available, class-level inference from fluorinated pyridines indicates a measurable increase in lipophilicity versus the non-fluorinated methoxy analog.

Lipophilicity Pharmacokinetics Medicinal Chemistry

Improved Metabolic Stability via Difluoromethoxy Ether Linkage vs. Methoxy Analogs

The presence of two fluorine atoms in the difluoromethoxy group imparts a significant degree of metabolic stability to the ether linkage, potentially reducing susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes [1]. This is a class-level advantage of the -OCF₂H group over a standard -OCH₃ group, which is a common site for metabolic cleavage.

Metabolic Stability Drug Metabolism Lead Optimization

Synthetic Versatility via Orthogonal Bromo Handle for Cross-Coupling vs. Chloro or Non-Halogenated Analogs

The bromine atom at the 3-position of 3-bromo-4-difluoromethoxy-5-methylpyridine provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings . This is a class-level feature of aryl bromides, which generally exhibit superior reactivity compared to aryl chlorides in palladium-catalyzed transformations, enabling more efficient and selective diversification of the pyridine core [1].

Cross-Coupling Suzuki-Miyaura Chemical Synthesis

Primary Research and Industrial Application Scenarios for 3-Bromo-4-difluoromethoxy-5-methylpyridine


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The combination of a difluoromethoxy group, which can modulate lipophilicity and hydrogen-bonding capacity, with a bromo handle for late-stage diversification makes 3-bromo-4-difluoromethoxy-5-methylpyridine an attractive intermediate for constructing CNS-targeted small molecules [1]. The difluoromethoxy group's ability to act as a bioisostere for methoxy or hydroxyl groups while improving metabolic stability is particularly valuable for programs targeting neurological disorders where brain penetration and prolonged target engagement are critical [1].

Agrochemical Discovery: Design of Novel Fungicides and Herbicides

Fluorinated pyridine derivatives are a privileged scaffold in agrochemical discovery due to their favorable physicochemical properties and metabolic stability [1]. 3-Bromo-4-difluoromethoxy-5-methylpyridine can serve as a key building block for synthesizing novel crop protection agents via cross-coupling reactions, with the difluoromethoxy group enhancing the molecule's stability in the field and potentially improving its uptake and translocation within plants [1].

Chemical Biology: Development of Photoaffinity Probes and Molecular Tools

The orthogonal reactivity of the bromo and difluoromethoxy groups allows for the precise, stepwise introduction of functional tags (e.g., biotin, fluorophores, or photoactivatable groups) onto the pyridine core. This makes the compound a versatile starting material for the synthesis of chemical biology probes used to study protein-ligand interactions, target engagement, and cellular localization . The enhanced metabolic stability of the -OCF₂H group reduces background noise from probe degradation in cellular assays.

Materials Science: Synthesis of Fluorinated Liquid Crystals and OLED Components

The electronic effects of the difluoromethoxy and bromo substituents on the pyridine ring can fine-tune the molecular dipole moment and polarizability, which are important parameters for the design of advanced materials. 3-Bromo-4-difluoromethoxy-5-methylpyridine can be used as a precursor in Suzuki-Miyaura couplings to construct extended π-conjugated systems with tailored optoelectronic properties for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

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